molecular formula C6H7BClNO3 B1462923 (2-Chloro-6-methoxypyridin-3-yl)boronic acid CAS No. 1072946-25-8

(2-Chloro-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B1462923
CAS No.: 1072946-25-8
M. Wt: 187.39 g/mol
InChI Key: NAVPHGRFAKSAOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as CMPB, often involves palladium-catalyzed cross-coupling reactions . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .


Molecular Structure Analysis

The molecular formula of CMPB is C6H7BClNO3 . It has a molecular weight of 187.39 . The structure includes a boronic acid group attached to a pyridine ring, which contains a chlorine and a methoxy group at positions 2 and 6, respectively .


Chemical Reactions Analysis

Boronic acids, such as CMPB, are known for reversible covalent inhibition of hydroxyl proteases . This property can be utilized in various chemical reactions and transformations .


Physical and Chemical Properties Analysis

CMPB is a solid compound . Its SMILES string is COc1nc(Cl)ccc1B(O)O . The InChI is 1S/C6H7BClNO3/c1-12-6-4(7)2-3-5(8)9-6/h2-3,10-11H,1H3 .

Scientific Research Applications

PET Radioligand Synthesis

A study detailed the synthesis of a PET radioligand, MK-1064, using a compound structurally related to (2-Chloro-6-methoxypyridin-3-yl)boronic acid. The synthesis involved several steps, culminating in the preparation of a tracer with high radiochemical yield and purity, showcasing the potential of boronic acid derivatives in the development of imaging agents for neuroscience research (Gao, Wang, & Zheng, 2016).

Fluorescence Quenching Studies

Research on 2-methoxypyridin-3-yl-3-boronic acid (a close relative of the queried compound) revealed its potential in sensor design through fluorescence quenching studies. These studies, which explored the interaction with aniline across different solvents, shed light on the dynamic quenching mechanisms and the influence of solvent polarity, offering insights into the development of sensitive and selective chemical sensors (Melavanki, 2018).

Sugar Sensing Applications

Another study focused on boronic acid derivatives' ability to bind with sugars, which is crucial for developing non-enzymatic glucose sensors. This research evaluated the binding constants with different sugars, highlighting the importance of boronic acid compounds in continuous glucose monitoring systems, a vital tool in diabetes management (Geethanjali et al., 2017).

Supramolecular Chemistry

The reversible formation of a planar chiral ferrocenylboroxine from a boronic acid derivative was reported, demonstrating the compound's role in creating complex structures with potential applications in materials science and catalysis. This work highlights the structural versatility and reactivity of boronic acids in supramolecular assemblies (Thilagar et al., 2011).

Advanced Material Synthesis

Boronic acids, including derivatives like this compound, are pivotal in synthesizing novel materials. For instance, their role in catalyzing enantioselective reactions opens new avenues in the synthesis of chiral materials and pharmaceuticals, illustrating the broad applicability of these compounds in synthetic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).

Safety and Hazards

CMPB is classified as a non-combustible solid . It has a WGK classification of 3, indicating that it poses a high hazard to water . The flash point is not applicable .

Future Directions

Boronic acids, including CMPB, are valuable tools in the development of new drugs and crop protection agents . They enable the introduction of the methoxy and boronic acid moieties into target molecules . Therefore, the study and application of CMPB and similar compounds are expected to continue in the future.

Mechanism of Action

Properties

IUPAC Name

(2-chloro-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVPHGRFAKSAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674581
Record name (2-Chloro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-25-8
Record name (2-Chloro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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